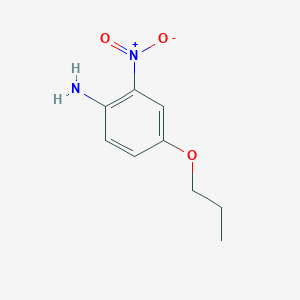

2-Nitro-4-propoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCVANUWQZNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174295 | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20367-34-4 | |

| Record name | 2-Nitro-4-propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20367-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation of 2 Nitro 4 Propoxyaniline

Established Synthetic Pathways for 2-Nitro-4-propoxyaniline

The preparation of this compound can be achieved through various synthetic routes, primarily involving the nitration of a substituted aniline (B41778) precursor or building the molecule through a series of condensation and substitution reactions.

Nitration of 2-Propoxyaniline (B1271045)

A primary and direct method for the synthesis of this compound is the nitration of 2-propoxyaniline. This reaction falls under the category of electrophilic aromatic substitution.

The process typically involves treating 2-propoxyaniline with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorgoreview.com This powerful electrophile then attacks the electron-rich aromatic ring of 2-propoxyaniline.

The reaction conditions, such as temperature and reactant concentrations, are crucial for achieving the desired product with good yield and selectivity. Low temperatures are often employed to control the reaction rate and minimize the formation of by-products.

Alternative Precursor Routes to this compound

Alternative synthetic strategies for this compound often commence with different starting materials, offering flexibility in precursor availability and potentially overcoming challenges associated with direct nitration.

One such route involves the condensation of 2-nitro-5-chloroaniline with n-propyl alcohol in the presence of an alkali metal salt. google.com This method builds the propoxy group onto a pre-nitrated and chlorinated aniline ring. A patent describes a process where 2-nitro-5-chloroaniline is reacted with sodium propoxide (the sodium salt of n-propyl alcohol) at elevated temperatures to yield 2-nitro-5-propoxyaniline, which is an isomer of the target compound. google.com A similar approach could be adapted to synthesize this compound by starting with a different chlorinated nitroaniline isomer.

Another potential pathway begins with 4-nitrophenol (B140041). This involves reacting 4-nitrophenol with propyl bromide in the presence of a base like potassium carbonate to form 4-propoxynitrobenzene. The subsequent step would be the reduction of the nitro group to an amine, followed by a selective nitration at the 2-position. However, controlling the regioselectivity of this final nitration step can be challenging.

A multi-step synthesis described in a patent for the production of Oxibendazole provides a template for another alternative route. google.com This process starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. google.com This is followed by ammonification to yield 2-nitro-5-chloroaniline, and then a condensation reaction with n-propyl alcohol to introduce the propoxy group. google.com Adapting this sequence with appropriately substituted starting materials could lead to the synthesis of this compound.

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound and optimizing the yield of the desired isomer.

Electrophilic Aromatic Substitution Mechanistic Insights

The nitration of anilines is a classic example of an electrophilic aromatic substitution (EAS) reaction. brainly.com The mechanism involves several key steps:

Generation of the Electrophile: In a mixture of nitric and sulfuric acids, nitric acid is protonated by the stronger sulfuric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comorgoreview.com

Attack of the Aromatic Ring: The electron-rich benzene (B151609) ring of the aniline derivative attacks the electrophilic nitronium ion. masterorganicchemistry.com This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. stackexchange.com

Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the final nitroaniline product.

In the case of substituted anilines like 2-propoxyaniline, the existing substituents on the aromatic ring significantly influence the rate and regioselectivity of the reaction.

Regiochemical Control and Isomer Formation during Synthesis of this compound

The directing effects of the substituents on the aniline ring are crucial in determining the position of the incoming nitro group. The amino group (-NH₂) and the propoxy group (-OC₃H₇) are both electron-donating groups and are typically ortho, para-directing.

However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). stackexchange.comdoubtnut.com This anilinium ion is an electron-withdrawing group and is meta-directing. stackexchange.comdoubtnut.com This can lead to the formation of a mixture of isomers.

To achieve selective para-nitration and avoid the formation of meta-isomers, the amino group is often protected before the nitration step. allen.in Acetylation of the aniline to form an acetanilide (B955) is a common protection strategy. allen.in The acetamido group is still an ortho, para-director but is less activating than the amino group, which can help to control the reaction and prevent over-nitration.

In the synthesis of this compound from 2-propoxyaniline, the propoxy group at the 2-position and the amino group at the 1-position will direct the incoming nitro group. The propoxy group strongly directs ortho and para to itself. The amino group, if not protonated, also directs ortho and para. The interplay of these directing effects, along with steric hindrance, will determine the final isomer distribution. Studies on the nitration of similar substituted anilines have shown that the distribution of isomers can be influenced by the specific reaction conditions. ulisboa.pt

Process Optimization and Scale-Up Methodologies for this compound Production

For the industrial production of this compound, optimization of the synthetic process and successful scale-up are critical for ensuring efficiency, safety, and cost-effectiveness.

Key parameters that are typically optimized include:

Reaction Temperature: Lowering the temperature can often improve the selectivity of the reaction and reduce the formation of unwanted by-products.

Reaction Time: Optimizing the reaction time ensures the completion of the reaction without excessive by-product formation.

Molar Ratios of Reactants: The stoichiometry of the nitrating agents and the substrate is carefully controlled to maximize the yield of the desired product.

Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) can significantly impact the reaction rate and needs to be optimized. google.com

For the scale-up of nitration reactions, several factors need to be considered:

Heat Transfer: Nitration reactions are often highly exothermic, and efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring proper mixing of the reactants is essential for achieving consistent results and avoiding localized "hot spots."

Safety: The use of strong acids and the potential for the formation of unstable by-products necessitate strict safety protocols during scale-up.

Modern approaches to process optimization and scale-up may involve the use of continuous flow reactors. These systems offer several advantages over traditional batch reactors, including better temperature control, improved mixing, and enhanced safety.

Refinements in Batch Synthesis of this compound

The batch synthesis of nitroaniline derivatives, including isomers and analogs of this compound, has traditionally relied on well-established but often harsh chemical transformations. A common pathway involves the condensation of a substituted chloro-nitroaromatic compound with an alcohol or its corresponding alkoxide. For instance, a method for preparing the isomeric 2-nitro-5-propoxy-aniline involves the reaction of 2-nitro-5-chloroaniline with n-propyl alcohol in the presence of a strong base like sodium hydroxide (B78521) or sodium propoxide. google.com This nucleophilic aromatic substitution reaction is typically conducted at elevated temperatures to drive the reaction to completion.

Refinements in these batch processes focus on optimizing reaction parameters to improve yield, purity, and safety. Key variables include the choice of base, solvent, reaction temperature, and duration. For example, using the sodium salt of the alcohol (e.g., sodium propoxide) can often lead to higher yields compared to using the alcohol with a base like sodium hydroxide. google.com Post-reaction workup procedures, involving controlled precipitation and washing, are also critical for isolating a product of high purity. google.com

Below is a representative data table illustrating typical reaction parameters for the synthesis of a propoxy-nitroaniline derivative via a batch process, based on methodologies for structurally related compounds.

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Starting Material | 2-Nitro-4-chloroaniline | A common precursor for nucleophilic aromatic substitution. |

| Reagent | n-propyl alcohol and Sodium Hydroxide | Forms sodium propoxide in situ for the condensation reaction. google.com |

| Molar Ratio (Base:Aniline) | 1:1 to 5:1 | An excess of base can drive the reaction equilibrium towards the product. google.com |

| Temperature | 90-100 °C | Elevated temperature is required to overcome the activation energy for the substitution. google.com |

| Reaction Time | 3-5 hours | Sufficient time to ensure high conversion of the starting material. google.com |

| Yield | ~81% | Achievable yield under optimized batch conditions for an isomeric product. google.com |

Continuous Flow Reactor Applications for this compound Synthesis

The transition from batch to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering enhanced safety, consistency, and scalability. For reactions involving nitration or the handling of potentially energetic intermediates, flow chemistry provides superior control over reaction exotherms and residence times. google.com

In the context of this compound synthesis, a continuous flow process could involve several stages, such as the nitration of a precursor followed by etherification, all within a closed-loop system. For example, a method for synthesizing 4-methoxy-2-nitroaniline (B140478) uses a multi-stage flow reactor system. google.com The first reactor performs an acetylation, the second a nitration, and the third a hydrolysis, all in a continuous sequence. google.com This approach minimizes the accumulation of hazardous intermediates and allows for precise temperature control at each step, which is crucial for regioselectivity and preventing over-nitration. google.com

Furthermore, the reduction of the nitro group, a common subsequent step in the use of nitroanilines, has been shown to be safer and more efficient in flow reactors. scihorizon.com The use of reagents like tetrahydroxydiboron (B82485) (B2(OH)4) for chemoselective nitro reductions can be managed more safely in a continuous process, mitigating risks associated with thermal instability. scihorizon.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer with small reaction volumes and superior temperature control. |

| Reaction Time | Hours | Seconds to minutes. google.com |

| By-product Formation | Higher potential for side reactions (e.g., dinitration) | Minimized through precise control of stoichiometry and residence time. google.com |

| Scalability | Complex and requires reactor redesign | Straightforward by operating the system for longer durations ("scaling out"). vulcanchem.com |

Synthesis of this compound Analogs and Research Probes

The core structure of this compound serves as a scaffold for developing specialized molecular tools for chemical and biological research. By modifying the structure, researchers can create analogs and probes to investigate molecular interactions and biological mechanisms.

Design and Preparation of Photoreactive Derivatives for Mechanistic Studies

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of bioactive molecules within their biological targets. thieme-connect.comresearchgate.net This method involves incorporating a photoreactive group into the molecule of interest. Upon exposure to UV light, this group forms a highly reactive intermediate that covalently bonds to nearby residues in the binding pocket.

For propoxyaniline derivatives, which include potent artificial sweeteners like 5-nitro-2-propoxyaniline (B1220663), photoreactive analogs have been synthesized to elucidate their interaction with sweet taste receptors. thieme-connect.comresearchgate.netnih.gov A common strategy involves replacing a functional group on the aniline ring with a photoreactive moiety, such as a trifluoromethyldiazirine. nih.gov

The synthesis of these probes is a multi-step process. For example, to create a 2-propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline, one might start with a substituted benzaldehyde. nih.gov The synthesis involves constructing a trifluoroacetophenone skeleton, followed by nitration, conversion to an oxime, formation of a diaziridine ring, and finally oxidation to the desired diazirine. nih.gov A crucial and often challenging step is the reduction of the nitro group to an amine without decomposing the sensitive diazirine ring. mdpi.comnih.gov

| Photoreactive Group | Precursor Moiety | Key Synthetic Transformation | Reference |

|---|---|---|---|

| Trifluoromethyldiazirine | Trifluoroacetyl | Oxime formation → Diaziridine synthesis → Oxidation to diazirine. nih.gov | nih.gov |

| Benzophenone | Benzoyl | Incorporated via Friedel-Crafts acylation or by using a benzophenone-containing starting material. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Azide (B81097) | Nitro | Reduction of the nitro group to an amine, followed by diazotization and substitution with an azide salt. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

Structural Modifications of this compound for Targeted Investigations

Beyond photoreactive probes, the this compound framework can be systematically modified to probe structure-activity relationships (SAR) and develop compounds for targeted investigations. These modifications can involve altering existing substituents or introducing new functional groups to change the molecule's steric, electronic, and pharmacokinetic properties.

Examples of such modifications include:

Halogenation: Introducing bromine or chlorine atoms onto the aromatic ring can alter the electronic distribution and provide sites for further synthetic elaboration via cross-coupling reactions. vulcanchem.comsigmaaldrich.com

N-Alkylation/Acylation: Modifying the amino group by adding alkyl (e.g., ethyl) or acyl groups can influence hydrogen bonding capabilities and steric interactions within a binding site.

Complex Conjugation: Attaching larger, more complex moieties can create compounds for specific therapeutic targets. For instance, aniline derivatives are key intermediates in the synthesis of quinazolines, a class of compounds known to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. dovepress.comvulcanchem.com A 4-propoxyaniline (B1293681) core could be incorporated into a quinazoline (B50416) structure designed to target EGFR in hypoxic tumor environments. dovepress.com

These structural modifications are guided by the specific research question, whether it is to map a receptor pocket, enhance binding affinity, or design a targeted therapeutic agent.

| Modification Type | Example Substituent | Purpose of Investigation | Example Compound Class |

|---|---|---|---|

| Halogenation | -Br, -Cl | Probe electronic effects; synthetic handle for cross-coupling. vulcanchem.com | 4-Bromo-2-nitro-5-propoxyaniline. sigmaaldrich.com |

| N-Alkylation | -NH(C₂H₅) | Alter steric bulk and hydrogen bonding at the amine. | N-Ethyl-2-nitro-5-propoxyaniline. |

| Ring Substitution | Cyclohexyl | Increase steric hindrance and lipophilicity. vulcanchem.com | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline. vulcanchem.com |

| Heterocyclic Conjugation | Quinazoline | Develop targeted enzyme inhibitors (e.g., for EGFR). dovepress.com | 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines. dovepress.com |

Advanced Analytical Characterization of 2 Nitro 4 Propoxyaniline

Spectroscopic Techniques for Structural Elucidation of 2-Nitro-4-propoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the protons of the propoxy group's ethyl and methylene (B1212753) chains, and the amine group protons. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling patterns of the aromatic protons.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. For instance, N-H stretching vibrations for the primary amine group are typically observed in the range of 3350-3480 cm⁻¹ researchgate.net. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also prominent features, generally appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net.

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. In the mass spectrum of a related compound, 2-nitro-N-(4-nitrophenyl)aniline, the top peak corresponds to the molecular ion (m/z 259) nih.gov. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Signals for aromatic, propoxy (CH₂, CH₂, CH₃), and amine (NH₂) protons. | Maps the hydrogen atoms in the molecule. |

| ¹³C NMR | Signals for aromatic and aliphatic carbons. | Maps the carbon skeleton of the molecule. |

| IR Spectroscopy | N-H stretches (~3350-3480 cm⁻¹), NO₂ stretches (~1500-1570 cm⁻¹), C-O ether stretch. | Identifies key functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₉H₁₂N₂O₃). | Confirms molecular weight and formula. |

Chromatographic Separation and Purification Strategies for this compound

Chromatography is the cornerstone for the separation and purification of this compound from reaction mixtures or complex matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed.

HPLC is a powerful technique for the separation, quantification, and purification of compounds. Developing an HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector settings.

A reverse-phase (RP) HPLC method is suitable for analyzing nitroaniline compounds thermofisher.com. A similar approach could be applied to this compound. For the related compound 2-Nitro-4-(propylthio)aniline, an effective separation has been achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity sielc.com. The mobile phase in such a method typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acid additive like phosphoric acid or formic acid to improve peak shape sielc.com. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

| Parameter | Example Condition | Purpose |

| Column | Newcrom R1 (Reverse-Phase) | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Eluent that carries the sample through the column. |

| Detector | UV-Vis | Detects the compound as it elutes from the column. |

| Application | Analysis, impurity isolation, preparative separation. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions scribd.com. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then placed in a chamber containing a suitable solvent system (mobile phase). The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value scribd.com. By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, a chemist can qualitatively assess the reaction's progress. The effect of solvent system polarity on Rf values is a key parameter in developing a TLC method scribd.com.

Quantitative and Qualitative Detection of this compound in Diverse Matrices

The detection and quantification of this compound in various samples, such as environmental water or industrial process streams, require sensitive and validated analytical methods. HPLC, often coupled with UV detection, is a common choice for this purpose due to its ability to separate the analyte from matrix interferences thermofisher.com.

For samples where this compound is present at low concentrations, a preparation and extraction step is necessary to concentrate the analyte and remove interfering substances prior to analysis thermofisher.com. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, particularly for aqueous samples thermofisher.com.

The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while other matrix components pass through. The cartridge is then washed to remove any remaining impurities, and finally, the retained analyte is eluted with a small volume of a strong solvent. This process effectively concentrates the analyte and provides a cleaner sample for subsequent chromatographic analysis. On-line SPE systems offer advantages such as automation, time savings, and high reproducibility thermofisher.com.

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must be validated. Method validation is a process that demonstrates the method's performance characteristics and identifies its limitations. The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH) researchgate.net.

Key performance metrics evaluated during method validation include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Validation Parameter | Description |

| Specificity | Ensures the signal is from the analyte, not impurities. |

| Linearity | Confirms a proportional response to concentration changes. |

| Accuracy | Measures how close the results are to the actual value. |

| Precision | Assesses the reproducibility of the results. |

| LOD/LOQ | Defines the lower limits of reliable measurement. |

Environmental Fate and Degradation of 2 Nitro 4 Propoxyaniline

Abiotic Transformation Pathways of 2-Nitro-4-propoxyaniline

Abiotic transformation encompasses the chemical and physical processes that degrade a compound without the involvement of biological organisms. For this compound, these pathways are likely to include photolysis, hydrolysis, and oxidation-reduction reactions.

Photolytic Degradation Mechanisms of this compound

Direct photolysis of nitroaromatic compounds in the environment can occur through the absorption of solar radiation. The nitro group is a chromophore that can absorb light, leading to the excitation of the molecule and subsequent chemical reactions. While specific studies on this compound are not available, research on other nitroanilines suggests that phototransformation is a potential degradation pathway. For instance, the photocatalytic degradation of ortho-nitroaniline has been demonstrated using titanium oxide (TiO₂) nanocomposites under UV/visible light irradiation chemrj.org. Such processes often involve the generation of reactive oxygen species (ROS) that attack the aromatic ring, leading to its cleavage and mineralization chemrj.org. The degradation efficiency is influenced by factors such as pH and the presence of photosensitizers chemrj.org.

Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals (•OH) in water and the atmosphere, is also a probable degradation route. The solar photo-Fenton process, which generates hydroxyl radicals, has been shown to be effective in degrading p-nitroaniline in water, with over 98% degradation achieved within 30 minutes under optimal conditions nih.gov.

Interactive Data Table: Factors Affecting Photodegradation of Structurally Similar Nitroanilines

| Parameter | Condition | Effect on Degradation | Reference |

| pH | Acidic (e.g., pH 4) | Generally enhances degradation | chemrj.org |

| Catalyst | TiO₂/PANI nanocomposite | Higher efficiency than TiO₂ alone | chemrj.org |

| Irradiation Time | Increased time | Increased degradation efficiency | chemrj.org |

| Oxidant | H₂O₂ with Fe²⁺ (Photo-Fenton) | Rapid and effective degradation | nih.gov |

Hydrolytic Stability and Kinetics of this compound

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of anilines in water is pH-dependent nih.gov. The ether linkage in the propoxy group of this compound could potentially undergo hydrolysis, although aryl ethers are generally stable under typical environmental pH conditions. The aniline (B41778) functional group itself is relatively stable to hydrolysis. Without specific experimental data for this compound, its hydrolytic stability is presumed to be significant in the absence of catalysts or extreme pH conditions.

Oxidation and Reduction Processes Affecting this compound

Nitroaromatic compounds are susceptible to both oxidation and reduction reactions in the environment. The nitro group is an electron-withdrawing group, which makes the aromatic ring resistant to oxidative degradation asm.org. However, strong oxidizing agents, such as hydroxyl radicals, can lead to the breakdown of the molecule nih.gov.

Reduction of the nitro group is a more common transformation pathway for nitroaromatic compounds, particularly under anaerobic or reducing conditions found in sediments and some groundwater environments arizona.edu. This process can be mediated by abiotic reductants such as ferrous iron (Fe(II)) associated with minerals. The reduction of the nitro group typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine nih.govnih.gov.

Biotic Degradation and Microbial Biotransformation of this compound

Microbial activity is a primary driver of the degradation of organic pollutants in the environment. Bacteria and fungi have evolved diverse enzymatic systems to transform and, in some cases, completely mineralize nitroaromatic compounds asm.orgnih.govcswab.org.

Biodegradation Studies of this compound in Environmental Compartments

Specific biodegradation studies on this compound are not readily found in the existing scientific literature. However, the general principles of microbial degradation of nitroaromatic compounds can be applied. The presence of both a nitro and an amino group suggests that the compound could be susceptible to microbial attack.

Aerobic biodegradation of nitroaromatic compounds can proceed through several strategies nih.gov:

Dioxygenase-mediated attack: Enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (B80452) nih.govnih.gov.

Monooxygenase-mediated attack: An oxygen atom is inserted, which can also lead to the elimination of the nitro group nih.goveaht.org.

Reduction of the nitro group: The nitro group is reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the ring susceptible to cleavage nih.gov.

Anaerobic biodegradation primarily involves the reduction of the nitro group to an amino group nih.govslideshare.net. The resulting aromatic amine may then be further degraded, potentially through ring cleavage, although aromatic amines can sometimes be more persistent than their nitroaromatic precursors.

Interactive Data Table: General Microbial Degradation Strategies for Nitroaromatic Compounds

| Degradation Type | Conditions | Key Enzymes/Processes | Initial Products | Reference |

| Aerobic | Oxygen-rich | Dioxygenases, Monooxygenases | Catechols, Protocatechuates, Nitrite release | nih.govnih.goveaht.org |

| Anaerobic | Oxygen-deficient | Nitroreductases | Aromatic amines | nih.govslideshare.net |

Identification of Microbial Degradation Products of this compound

Without experimental studies, the microbial degradation products of this compound can only be predicted.

Under aerobic conditions , initial transformation could lead to the formation of catechols or protocatechuates following the removal of the nitro group. For example, a plausible intermediate would be a propoxy-substituted aminocatechol. Subsequent ring cleavage would lead to the formation of aliphatic acids that can be utilized by microorganisms for growth.

Under anaerobic conditions , the primary degradation product would likely be 2,4-diaminopropoxybenzene , resulting from the reduction of the nitro group. The fate of this diamino compound would depend on the specific microbial community and environmental conditions. It could potentially be further transformed, but diaminobenzenes can also be recalcitrant.

Advanced Remediation Technologies for this compound Abatement

The remediation of environments contaminated with nitroaromatic compounds such as this compound is a significant challenge due to their chemical stability and potential toxicity. Advanced remediation technologies, particularly Advanced Oxidation Processes (AOPs), have been identified as highly effective for the degradation of these recalcitrant organic pollutants.

Application of Advanced Oxidation Processes (AOPs) for this compound

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants. nih.govresearchgate.net While specific studies on this compound are not extensively documented, the efficacy of AOPs has been demonstrated for a wide range of structurally similar nitroaromatic and aniline compounds, suggesting their applicability for its abatement. nih.govresearchgate.netconicet.gov.ar

Commonly applied AOPs for contaminants analogous to this compound include:

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺/H₂O₂) is a potent source of hydroxyl radicals and has proven effective in degrading compounds like p-nitroaniline (PNA). researchgate.netnih.gov The process is highly pH-dependent, with optimal degradation rates for PNA occurring under acidic conditions (pH 3.0). researchgate.netnih.goviwaponline.comresearchgate.net The solar photo-Fenton process can enhance degradation efficiency, offering higher oxidation power and a wider effective pH range. nih.gov

Ozonation: Ozone (O₃) can degrade nitroaromatic compounds either through direct reaction or, more significantly, through the formation of hydroxyl radicals, especially at higher pH values. acs.orgdss.go.thnih.gov Studies on nitrobenzene (B124822) and p-nitroaniline show that ozonation rates increase with higher pH and temperature. nih.govtandfonline.com The degradation of nitroaromatic compounds by ozonation is primarily driven by hydroxyl radical reactions, classifying it as a true advanced oxidation technology. dss.go.th

UV/H₂O₂ Processes: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation is a well-established AOP that generates hydroxyl radicals. conicet.gov.ar This method has been successfully applied to degrade various nitroaromatic compounds, with degradation rates being significantly faster than direct photolysis alone. conicet.gov.arnie.edu.sg

Photocatalysis: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), can effectively degrade and mineralize substituted anilines and nitroaromatics under UV irradiation. mdpi.com This process can achieve complete degradation of compounds like aniline and chloroanilines. mdpi.com Photocatalysis has also been employed for the selective hydrogenation of nitroaromatics to their corresponding anilines, which can be a pathway for detoxification. frontiersin.orgnih.govnih.gov

The table below summarizes the effectiveness of various AOPs on compounds structurally related to this compound.

Table 1: Efficacy of Advanced Oxidation Processes on Structurally Similar Compounds

| Advanced Oxidation Process | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Fenton Oxidation | p-Nitroaniline | Rapid degradation occurs at an optimal pH of 3.0. researchgate.netnih.gov | researchgate.netnih.gov |

| Solar Photo-Fenton | p-Nitroaniline | Achieved over 98% degradation within 30 minutes under optimal conditions. nih.gov | nih.gov |

| Ozonation | Nitrobenzene | Complete degradation achieved; process is faster at higher pH (e.g., 11) and temperature. nih.gov | nih.gov |

| Ozonation | p-Nitroaniline | Ranked highest in degradation degree among five tested nitroaromatic compounds. tandfonline.comepa.gov | tandfonline.comepa.gov |

| UV/H₂O₂ | Various Nitroaromatics | Significantly faster degradation rates compared to direct photolysis. conicet.gov.ar | conicet.gov.ar |

Mechanistic Insights into this compound Degradation Efficiency

The degradation of this compound via AOPs is predicated on a series of complex chemical reactions initiated by hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring and its substituents.

The degradation mechanism for a substituted nitroaromatic amine like this compound is expected to proceed through several key pathways:

Hydroxyl Radical Attack: The •OH radical initiates the degradation by attacking the aromatic ring. The presence of both an electron-donating amino group (-NH₂) and a propoxy group (-OCH₂CH₂CH₃), and an electron-withdrawing nitro group (-NO₂) influences the position of the attack. The activating amino and propoxy groups direct the electrophilic •OH radicals to the ortho and para positions, leading to the formation of hydroxylated intermediates.

Ring Cleavage: Successive attacks by hydroxyl radicals on the aromatic ring lead to its destabilization and eventual opening. This process transforms the cyclic aromatic structure into smaller, aliphatic organic molecules. researchgate.net For instance, in the oxidation of p-nitroaniline, benzoquinone has been identified as a major intermediate, which is then further oxidized to carboxylic acids like fumaric, maleic, and oxalic acids. researchgate.net

Transformation of Substituents: The amino, nitro, and propoxy groups are also subject to oxidative transformation. The amino group can be oxidized, and the nitro group can be eliminated from the aromatic ring, a process known as denitration, often resulting in the formation of nitrite or nitrate (B79036) ions in the solution. tandfonline.com

Mineralization: The ultimate goal of AOPs is the complete mineralization of the organic pollutant into harmless inorganic products such as carbon dioxide (CO₂), water (H₂O), and mineral acids.

The efficiency of these degradation pathways is influenced by operational parameters such as pH, temperature, and the concentration of oxidants and catalysts. For example, in the Fenton process, a pH of 3 is optimal for hydroxyl radical production, while higher pH levels lead to the precipitation of iron hydroxide (B78521), reducing catalyst availability. iwaponline.comresearchgate.net

Table 2: Plausible Intermediates in the AOP-based Degradation of this compound (Inferred from Analogous Compounds)

| Intermediate Type | Plausible Compounds | Precursor Compound (Study) |

|---|---|---|

| Hydroxylated Derivatives | Hydroxylated nitro-propoxyanilines | 1,3-dinitrobenzene, p-Nitroaniline |

| Ring-Opened Products | Aliphatic Carboxylic Acids (e.g., fumaric, maleic, oxalic) | p-Nitroaniline |

| Quinones | Benzoquinone derivatives | p-Nitroaniline |

Environmental Distribution and Persistence Modeling of this compound

Understanding the environmental distribution and persistence of this compound is crucial for assessing its potential impact. In the absence of direct experimental data, predictive models based on its chemical structure provide valuable initial estimates of its behavior in the environment.

Predictive Models for Environmental Partitioning of this compound

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and fugacity-based multimedia environmental models, use the physicochemical properties of a compound to estimate its partitioning among different environmental compartments like air, water, soil, and biota. Key properties influencing this partitioning include water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow).

For this compound, its structural features suggest the following partitioning behavior:

Adsorption to Soil and Sediment: The presence of the propoxy group and the aromatic ring imparts a degree of hydrophobicity, suggesting a tendency to adsorb to organic matter in soil and sediments. Substituted anilines are known to interact with soil components, and some can form covalent bonds with humic substances, which would increase their persistence in the soil compartment. epa.gov

Volatilization: The compound's relatively high molecular weight and the presence of polar functional groups suggest a low vapor pressure, indicating that volatilization from water or soil surfaces is unlikely to be a significant transport pathway.

Bioavailability and Ecosystem Exposure Assessments of this compound

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. It is a critical factor in determining potential toxicity and bioaccumulation. Ecosystem exposure assessment evaluates the potential for organisms to come into contact with the contaminant.

Bioavailability: The bioavailability of this compound in soil and sediment will be limited by its strong adsorption to organic matter. In aquatic systems, the dissolved fraction would be considered bioavailable. The moderate hydrophobicity, as inferred from its structure, suggests a potential for bioaccumulation in the fatty tissues of organisms. Studies on other nitroaromatic compounds have shown they can be detected in marine organisms like mussels and oysters. nih.gov However, data for other related compounds, such as 3-nitroaniline, have indicated a low potential for bioconcentration in fish. epa.gov Therefore, the bioaccumulation potential of this compound remains uncertain without specific experimental data.

Ecosystem Exposure: Exposure would be most likely in localized areas of industrial discharge or contamination. In aquatic environments, benthic (sediment-dwelling) organisms may be particularly at risk due to the compound's tendency to partition to sediments. In terrestrial environments, soil organisms and potentially plants could be exposed. Phytoremediation studies have shown that some plants can take up nitroaromatic compounds from the soil, which could be a pathway for entry into the food chain. researchgate.netepa.gov

Given the lack of empirical data, a definitive assessment of the bioavailability and ecosystem risk of this compound is not possible. Such an assessment would require dedicated studies on its persistence, bioaccumulation, and toxicity in relevant environmental matrices and organisms.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Nitroaniline (4-nitroaniline) |

| Nitrobenzene |

| 3-nitroaniline |

| Benzoquinone |

| Fumaric acid |

| Maleic acid |

| Oxalic acid |

| Titanium dioxide |

| Ozone |

| Hydrogen peroxide |

| Aniline |

| Chloroaniline |

| 1,3-dinitrobenzene |

Non Human Biological Interactions and Metabolic Pathways of 2 Nitro 4 Propoxyaniline

Molecular Mechanisms of Gustatory Receptor Interaction with 2-Nitro-4-propoxyaniline

The sweet taste sensation elicited by this compound is initiated by its interaction with the heterodimeric G-protein coupled receptor, T1R2/T1R3, which is the primary receptor for sweet tastants in mammals. sigmaaldrich.comnih.gov The binding of a sweet ligand to this receptor induces a conformational change, leading to the activation of a downstream signaling cascade that culminates in the perception of sweetness. sigmaaldrich.comnih.gov The specific molecular interactions of this compound with this receptor are a subject of ongoing research, with computational and chemical biology approaches providing significant insights.

Binding Site Characterization via Computational Approaches

While specific computational docking studies for this compound are not extensively available in peer-reviewed literature, the binding of sweeteners to the T1R2/T1R3 receptor is generally understood to occur within the Venus Flytrap Modules (VFTMs) of the T1R2 and T1R3 subunits. nih.govnih.gov For many artificial sweeteners, the binding pocket is located in the VFTM of the T1R2 subunit. nih.gov

A multiparameter model developed through statistical analysis of docking results for a variety of tasting compounds has shown a higher correlation for predicting sweetness intensity than binding energy alone, suggesting that other factors in the ligand-protein interaction are crucial. nih.gov Such models could be applied to this compound to predict its binding orientation and affinity.

Receptor Activation Dynamics and Signal Transduction Induced by this compound

The binding of this compound to the T1R2/T1R3 receptor is believed to induce or stabilize a closed conformation of the VFTM of the T1R2 subunit. nih.govpnas.org This conformational change is transmitted through the cysteine-rich domain and the transmembrane domains of the receptor, leading to the activation of the associated G-protein, gustducin (B1178931). frontiersin.orgnih.gov

Upon activation, gustducin dissociates, and its α-subunit activates phospholipase C-β2 (PLCβ2). libretexts.org PLCβ2 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). libretexts.org IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca2+). nih.govlibretexts.org This increase in intracellular Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. nih.gov The resulting influx of Na+ ions leads to depolarization of the taste receptor cell and the release of neurotransmitters, such as ATP, which then signal to the afferent nerve fibers, transmitting the sweet taste information to the brain. nih.govlibretexts.org

It is also proposed that for some sugars, an alternative pathway involving the elevation of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) may be involved. frontiersin.orglibretexts.org However, for artificial sweeteners like this compound, the IP3-mediated pathway is considered the primary mechanism. libretexts.org

Structure-Activity Relationships Governing Sweetness Perception of this compound

The intense sweetness of this compound is a direct consequence of its molecular structure and its efficient interaction with the sweet taste receptor. The structure-activity relationships (SAR) for nitroaniline sweeteners highlight the importance of several key features. oup.com

The presence of a hydrophilic AH-B moiety, where A and B are electronegative atoms and H is a hydrogen atom, is a common feature in many sweeteners. In this compound, the amino group (-NH2) can act as the AH moiety (hydrogen bond donor), while the nitro group (-NO2) can serve as the B moiety (hydrogen bond acceptor). oup.com

Furthermore, a third, more hydrophobic binding site plays a crucial role in the potency of many sweeteners. oup.com The propoxy group (-OCH2CH2CH3) in this compound likely occupies this hydrophobic pocket within the receptor, enhancing the binding affinity and, consequently, the perceived sweetness. Studies on homologous series of nitroanilines have shown that the dimensions and spatial arrangement of these functional groups are critical for optimal receptor activation. oup.com The specific positioning of the nitro and propoxy groups on the aniline (B41778) ring in this compound appears to be optimal for a strong interaction with the T1R2/T1R3 receptor.

Application of Chemical Biology Tools in Gustatory Receptor Mapping for this compound

To elucidate the precise binding interactions of this compound with the sweet taste receptor, chemical biology tools such as photoaffinity labeling are being employed. researchgate.net This technique involves the synthesis of photoreactive derivatives of this compound that incorporate a photophore, such as a diazirine, phenyl azide (B81097), or benzophenone. researchgate.netnih.gov

Upon binding to the receptor, these photoreactive probes can be activated by UV light, leading to the formation of a highly reactive intermediate that forms a covalent bond with nearby amino acid residues in the binding pocket. researchgate.netnih.gov Subsequent proteomic analysis can then identify the specific residues that are labeled, providing a detailed map of the binding site. The synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives has been reported as a tool to investigate these interactions. researchgate.net The small size of photophores like diazirines is advantageous as it minimizes steric hindrance and is less likely to disrupt the natural binding of the ligand. researchgate.net

Disposition and Metabolism of this compound in In Vitro and In Vivo Non-Human Models

Direct studies on the disposition and metabolism of this compound in non-human models are scarce in publicly available scientific literature. However, insights into its potential metabolic fate can be inferred from studies on structurally related nitroaromatic compounds, such as other nitroanilines.

Absorption, Distribution, and Elimination Pathways of this compound in Research Organisms

Based on studies of other nitroaromatic compounds, it is anticipated that this compound would be well-absorbed from the gastrointestinal tract following oral administration. researchgate.net The distribution is likely to be widespread throughout various tissues.

The primary route of elimination for many nitroaromatic amines is through metabolism followed by excretion in the urine and, to a lesser extent, in the feces. researchgate.netnih.gov The metabolic pathways for nitroanilines generally involve several key transformations:

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reduction can be carried out by nitroreductases present in both mammalian tissues and the gut microbiota.

Hydroxylation of the aromatic ring: Cytochrome P450 enzymes can hydroxylate the benzene (B151609) ring, introducing a hydroxyl group.

N-acetylation: The amino group can be acetylated by N-acetyltransferases.

Conjugation: The parent compound and its metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. For instance, studies on 2-methoxy-4-nitroaniline (B147289) showed that the major metabolites were sulfate and glucuronide conjugates of the hydroxylated parent compound. researchgate.net

The following table summarizes the expected metabolic transformations of this compound based on the metabolism of similar compounds.

| Transformation | Enzyme Family | Potential Metabolite |

| Nitro Reduction | Nitroreductases | 2-Amino-4-propoxyaniline |

| Ring Hydroxylation | Cytochrome P450 | Hydroxylated this compound |

| N-Acetylation | N-acetyltransferases | N-acetyl-2-Nitro-4-propoxyaniline |

| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates |

| Sulfation | Sulfotransferases | Sulfate conjugates |

It is important to note that these are predicted pathways, and dedicated in vitro and in vivo studies on this compound are required to confirm its specific metabolic fate and pharmacokinetic profile in non-human models.

Identification and Characterization of this compound Metabolites

Specific metabolites of this compound have not been extensively documented in publicly available literature. However, based on the metabolism of similar compounds, several potential metabolites can be predicted. The metabolic pathways for nitroaromatic compounds often involve the reduction of the nitro group and hydroxylation of the aromatic ring. bio-rad.com

For instance, the metabolism of the structurally similar compound 4-nitroaniline (B120555) in rat liver microsomes results in the formation of 2-amino-5-nitrophenol. This suggests that hydroxylation of the aromatic ring is a key metabolic step. researchgate.net Another related compound, 2-methoxy-4-nitroaniline (MNA), which is also structurally similar to carcinogenic anilines, has been studied for its toxicological profile, indicating the importance of understanding the metabolism of this class of compounds. nih.gov

Given these precedents, the potential metabolites of this compound could include hydroxylated derivatives on the aromatic ring and products of nitroreduction, which would yield aminophenols. Further conjugation reactions (Phase II metabolism) would likely lead to the formation of glucuronide and sulfate conjugates of these Phase I metabolites, rendering them more water-soluble for excretion. longdom.org

A comprehensive characterization of these potential metabolites would necessitate in vitro studies using liver microsomes or hepatocytes, followed by advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for their identification and quantification.

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Metabolic Phase | Potential Metabolite | Predicted Metabolic Reaction |

| Phase I | Hydroxylated this compound | Aromatic hydroxylation |

| Phase I | 2-Amino-4-propoxyphenol | Nitroreduction and hydroxylation |

| Phase II | Glucuronide conjugates | Glucuronidation of hydroxylated metabolites |

| Phase II | Sulfate conjugates | Sulfation of hydroxylated metabolites |

Enzymatic Pathways and Metabolic Clearances of this compound

The enzymatic pathways responsible for the metabolism of this compound are likely to involve the cytochrome P450 (CYP450) enzyme system for Phase I reactions and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II reactions. longdom.org

The CYP450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide range of xenobiotics. nih.gov For nitroaromatic compounds, CYP450 enzymes, along with other reductases, can catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. The hydroxylation of the aromatic ring is also a well-established CYP450-mediated reaction. bio-rad.com Studies on 2-methoxy-4-nitroaniline have shown its potential to induce CYP1A enzymes in rats, suggesting that this subfamily of CYP450 may be involved in its metabolism. nih.gov

Phase II conjugation reactions are critical for the detoxification and elimination of the metabolites formed in Phase I. Glucuronidation, catalyzed by UGTs, and sulfation, catalyzed by SULTs, are common pathways for phenolic metabolites of aromatic compounds. longdom.org These reactions increase the polarity of the metabolites, facilitating their excretion in urine and bile.

The metabolic clearance of this compound, which is a measure of the efficiency of its removal from the body, has not been experimentally determined. However, it can be assessed in vitro using liver microsomes or hepatocytes to determine the rate of disappearance of the parent compound over time. mdpi.com Such studies would provide valuable data for predicting its in vivo clearance and potential for bioaccumulation.

In Silico Methodologies for Predicting Biological Activities of this compound

In silico or computational methodologies are increasingly used to predict the biological activities and potential toxicity of chemical compounds, offering a rapid and cost-effective alternative to traditional animal testing. nih.gov

Computational Toxicology and Quantitative Structure-Activity Relationships (QSAR) for this compound

Computational toxicology utilizes computer models to predict the adverse effects of chemicals on human health and the environment. A key tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model, which relates the chemical structure of a compound to its biological activity. mdpi.com For nitroaromatic compounds, numerous QSAR studies have been conducted to predict their toxicity. researchgate.net

Table 2: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance to Toxicity |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and interaction with biological macromolecules. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences absorption, distribution, and membrane transport. |

| Topological | Molecular connectivity indices, Wiener index | Describes the size, shape, and branching of the molecule. |

| Quantum Chemical | Atomic charges, Bond orders | Provides detailed information about the electronic structure. |

Predictive Models for Genetic Material Interactions of this compound

Predictive models for genotoxicity are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. Several in silico tools and models are available for this purpose.

A study utilizing various in silico tools predicted the mutagenicity and carcinogenicity of several sugar substitutes, including 5-nitro-2-propoxyaniline (B1220663) (also known as P-4000), which is a close structural isomer or synonym of this compound. nih.gov This study employed tools such as LAZAR (Lazy Structure-Activity Relationships), pKCSM, and Toxtree. The results indicated that 5-nitro-2-propoxyaniline was predicted to be mutagenic by all three tools and carcinogenic by the tested in silico models. nih.gov

Table 3: In Silico Genotoxicity Predictions for 5-Nitro-2-propoxyaniline (P-4000)

| In Silico Tool | Predicted Endpoint | Prediction | Reference |

| LAZAR | Mutagenicity | Mutagen | nih.gov |

| pKCSM | Mutagenicity (Ames test) | Mutagen | nih.gov |

| Toxtree | Mutagenicity | Mutagen | nih.gov |

| LAZAR, Toxtree, CarcinoPred-EL | Carcinogenicity | Carcinogen | nih.gov |

These predictions are based on the presence of structural alerts, which are molecular substructures known to be associated with genotoxicity. For nitroaromatic compounds, the nitro group itself is a well-known structural alert, as its metabolic reduction can lead to the formation of reactive intermediates that can bind to DNA.

Network Analysis of this compound Compound-Protein Interactions

Network analysis of compound-protein interactions is a systems biology approach used to understand the broader biological effects of a chemical by identifying its potential protein targets. nih.gov This can help in elucidating mechanisms of action and predicting potential off-target effects.

Specific data on the compound-protein interaction network for this compound is not available. However, computational methods can be employed to predict potential protein targets. These methods often rely on the principle of chemical similarity, where compounds with similar structures are predicted to interact with similar proteins. Molecular docking is another powerful tool that can be used to predict the binding of a small molecule to the three-dimensional structure of a protein. ijcce.ac.irmdpi.com

By screening this compound against a library of protein structures, potential binding partners could be identified. Subsequent network analysis of these predicted targets could reveal enriched biological pathways and processes that might be affected by exposure to this compound. This approach could provide valuable hypotheses for further experimental validation.

Occurrence and Analytical Monitoring of 2 Nitro 4 Propoxyaniline in Foodstuffs

Historical Context of 5-Nitro-2-propoxyaniline (B1220663) Food Applications and Related Research

5-Nitro-2-propoxyaniline, also known as P-4000, is a synthetic substance that is approximately 4,000 times sweeter than sucrose (B13894) researchgate.net. This potent sweetness made it an attractive sugar substitute for the food industry in the mid-20th century. It is an orange solid that is slightly soluble in water but stable in boiling water and dilute acids, properties that made it suitable for use in a variety of food and beverage products researchgate.net.

Research and applications of 5-Nitro-2-propoxyaniline as an artificial sweetener were prominent in the 1940s. However, its use was short-lived. In the United States, it was banned as a food additive due to concerns about its potential toxicity. On January 19, 1950, the U.S. Food and Drug Administration (FDA) declared that any food containing any added or detectable level of 5-Nitro-2-propoxyaniline would be deemed adulterated govinfo.govcornell.eduecfr.gov. This regulatory action effectively ended its legitimate use in the U.S. food supply. In silico studies have since predicted that 5-Nitro-2-propoxyaniline may be mutagenic and carcinogenic biorxiv.org.

Method Development for Detection of 5-Nitro-2-propoxyaniline in Food and Beverages

The prohibition of 5-Nitro-2-propoxyaniline necessitated the development of reliable analytical methods to ensure its absence from the food supply. The evolution of these methods reflects the advancements in analytical chemistry over the decades.

Given the chemical structure of 5-Nitro-2-propoxyaniline (a nitroaromatic amine), it is probable that these AOAC methods involved the following steps:

Extraction: Isolating the compound from the food matrix using a suitable organic solvent.

Cleanup: Removing interfering substances from the extract to prevent false positives. This could involve liquid-liquid extraction or column chromatography.

Derivatization: A chemical reaction to convert the 5-Nitro-2-propoxyaniline into a colored compound that can be measured. A common method for aromatic amines is diazotization followed by coupling with a chromogenic agent.

Quantification: Measuring the intensity of the color produced, which is proportional to the concentration of the analyte, using a spectrophotometer at a specific wavelength.

Modern analytical laboratories would likely employ more advanced techniques for the detection of 5-Nitro-2-propoxyaniline. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) would be the method of choice. An example of a modern analytical approach is presented in the table below.

| Parameter | Methodology |

| Instrumentation | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Homogenization of the food sample followed by solvent extraction (e.g., with acetonitrile (B52724) or ethyl acetate). |

| Subsequent clean-up of the extract using Solid-Phase Extraction (SPE) to remove matrix interferences. | |

| Chromatographic Separation | Reversed-phase HPLC column (e.g., C18) with a gradient elution using a mobile phase of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid to improve ionization. |

| Detection | Electrospray ionization (ESI) in positive ion mode. |

| Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for unambiguous identification and quantification. |

This modern approach offers high sensitivity and selectivity, allowing for the detection of trace amounts of the banned sweetener.

The analysis of trace-level contaminants in complex food and beverage matrices is often complicated by matrix effects. These effects, which can either suppress or enhance the analytical signal, are caused by co-extracted compounds from the sample that interfere with the ionization of the target analyte in the mass spectrometer source researchgate.netyoutube.comredalyc.orglongdom.org. While specific studies on matrix effects for 5-Nitro-2-propoxyaniline are not available due to its long-standing ban, potential interferences can be inferred from the analysis of other nitroaromatic compounds and sweeteners in similar food matrices nih.govunl.edunih.gov.

Potential Interfering Matrices and Compounds:

| Food/Beverage Category | Potential Interfering Compounds |

| Beverages (Soft drinks, juices) | Sugars, organic acids, artificial colors and flavors, other sweeteners. |

| Dairy Products (Yogurt, ice cream) | Fats, proteins, sugars, emulsifiers. |

| Bakery Products and Confectionery | Fats, sugars, complex carbohydrates, flavorings. |

Remediation Strategies:

To mitigate the impact of matrix effects and ensure accurate quantification, several strategies can be employed:

Effective Sample Preparation: The use of selective extraction and clean-up procedures, such as Solid-Phase Extraction (SPE), is crucial to remove a significant portion of interfering compounds nih.gov.

Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of 5-Nitro-2-propoxyaniline from co-eluting matrix components is a primary strategy chromatographyonline.com.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the sample being analyzed can compensate for signal suppression or enhancement youtube.comlongdom.org.

Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., 5-Nitro-2-propoxyaniline-¹³C₆) is the most effective way to correct for matrix effects, as the internal standard will be affected in the same way as the native analyte.

Dilution: If the analytical method is sensitive enough, simply diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis sciex.com.

Surveillance and Monitoring Strategies for 5-Nitro-2-propoxyaniline

As a banned substance, 5-Nitro-2-propoxyaniline is not subject to routine monitoring for acceptable daily intake levels in the same way that approved additives are. Instead, surveillance strategies are focused on ensuring its absence from the food supply and detecting any instances of fraudulent or accidental contamination.

Regulatory bodies like the FDA conduct post-market surveillance of food ingredients to identify any unapproved or unsafe substances cov.comperkinscoie.comfda.govfda.gov. This surveillance can be triggered by various factors, including:

Targeted Sampling: Analyzing specific types of products, particularly imported goods or those from non-traditional supply chains, where the risk of adulteration may be higher.

Whistleblower Complaints or Reports: Investigating tips from industry insiders or consumers.

Outbreak Investigations: If a foodborne illness outbreak occurs with an unknown etiology, a wide range of potential chemical contaminants may be investigated.

In July 2023, the FDA released a public inventory of certain food ingredients that it has determined to have unsafe uses in food because they are unapproved food additives cov.comperkinscoie.comfda.gov. While 5-Nitro-2-propoxyaniline is not explicitly listed in this recent inventory, it falls under the category of substances that are prohibited from use in human food, and any detection would trigger regulatory action.

The monitoring of banned additives like 5-Nitro-2-propoxyaniline is not typically a large-scale, continuous program but rather a component of a broader food safety system that relies on a combination of regulatory frameworks, analytical capabilities, and information gathering to protect the public from prohibited substances.

Future Directions and Emerging Research Areas for 2 Nitro 4 Propoxyaniline

Novel Synthetic Routes and Sustainable Chemistry Approaches for 2-Nitro-4-propoxyaniline

The traditional synthesis of nitroanilines often involves electrophilic aromatic substitution on aniline (B41778) or its derivatives using strong acids like sulfuric and nitric acid. magritek.comazom.comchempanda.com These methods can lack regioselectivity, leading to mixtures of ortho, meta, and para isomers that require extensive purification, and generate significant hazardous waste. chempanda.comhopemaxchem.com Future research is poised to develop more efficient, selective, and environmentally benign synthetic strategies for this compound.

Key areas for investigation include:

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, presents a promising alternative to conventional mixed-acid nitration. hopemaxchem.com Zeolites can act as shape-selective catalysts, potentially improving the regioselectivity of the nitration of 4-propoxyaniline (B1293681) to favor the desired 2-nitro isomer. This approach could minimize the formation of byproducts and simplify purification processes.

Chemoenzymatic Synthesis: Biocatalysis offers a powerful avenue for sustainable chemical production. Research into nitroreductase (NR) enzymes, which are capable of reducing aryl nitro groups under mild, aqueous conditions, could inspire the development of enzymatic or chemoenzymatic processes. nih.gov Exploring the reverse reaction or using other enzymes for regioselective nitration could provide a highly specific and green synthetic route.

Continuous Flow Technology: Shifting from batch to continuous flow synthesis can enhance safety, improve reaction control, and increase scalability. nih.gov A continuous flow nitration process for a suitable precursor, followed by other necessary transformations, could offer higher yields and purity while minimizing operator exposure to hazardous reagents.

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Nitration | Use of concentrated nitric and sulfuric acids on an aniline precursor. magritek.comchempanda.com | Well-established methodology. | Improving selectivity and reducing waste. |

| Catalytic Nitration | Employing solid acid or shape-selective catalysts like zeolites. hopemaxchem.com | Increased regioselectivity, catalyst recyclability, reduced acid waste. | Development of catalysts with high selectivity for the 2-position. |

| Chemoenzymatic Synthesis | Utilizing enzymes for specific bond formations or group modifications. nih.gov | High specificity, mild reaction conditions (aqueous, neutral pH), reduced environmental impact. | Discovery and engineering of enzymes for regioselective nitration or precursor synthesis. |

| Continuous Flow Chemistry | Performing synthesis in a continuous reactor system. nih.gov | Enhanced safety, precise control over reaction parameters, improved scalability and yield. | Optimization of flow conditions, reactor design, and integration with catalytic systems. |

Advanced Spectroscopic and Structural Analysis of this compound and its Derivatives

A comprehensive structural and spectroscopic characterization of this compound is fundamental to understanding its properties. While basic data exists, a deeper analysis using modern techniques is warranted. hmdb.canih.gov

Future research should focus on:

Multinuclear NMR Spectroscopy: A complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁵N NMR spectra is a critical first step. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can elucidate the precise chemical environment of each atom. researchgate.netjmaterenvironsci.com Studies on other substituted anilines provide a basis for predicting and interpreting these spectra, offering insights into the electronic effects of the nitro and propoxy groups on the aromatic ring. nih.govrsc.org

Single-Crystal X-ray Diffraction: The determination of the single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, and bond angles. This analysis would also reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing. researchgate.net Structural analysis of related nitroaniline derivatives highlights the importance of these interactions in the solid state. nih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to complement experimental findings. aksaray.edu.tr DFT can predict optimized molecular geometries, vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap. researchgate.netresearchgate.net Comparing these computational predictions with experimental data provides a powerful validation of the theoretical models and a deeper understanding of the molecule's electronic structure.

| Technique | Information Gained | Research Goal |

|---|---|---|

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals; through-bond correlations. researchgate.net | Create a definitive spectral library for the compound and its derivatives. |

| ¹⁵N NMR Spectroscopy | Direct measurement of the chemical environment of the nitrogen atoms in the amino and nitro groups. nih.gov | Probe electronic effects and potential for intramolecular hydrogen bonding. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. researchgate.net | Elucidate solid-state packing and conformational preferences. |

| Density Functional Theory (DFT) | Predicted geometry, spectroscopic data (NMR, IR), electronic properties (HOMO-LUMO). aksaray.edu.trresearchgate.net | Correlate experimental data with theoretical models to understand structure-property relationships. |

Environmental Impact Mitigation and Transformation Engineering for this compound

The widespread use of nitroaromatic compounds in various industries necessitates an understanding of their environmental fate and the development of strategies for their remediation. The potential for environmental persistence and transformation of this compound is an important and understudied area.

Future research directions should include:

Microbial Biodegradation Pathways: Investigating the capability of soil and aquatic microorganisms to degrade this compound is crucial. Studies on related compounds suggest that microbial communities, particularly those containing Pseudomonas and Burkholderia species, can metabolize complex aromatic molecules. nih.gov Research should aim to identify specific microbial strains and elucidate the metabolic pathways, which may involve nitroreduction, aromatic hydroxylation, or O-dealkylation of the propoxy side chain.